molecular formula C15H10Cl3NO2S B2493872 (E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfinyl)-2-propenamide CAS No. 956777-42-7

(E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfinyl)-2-propenamide

Cat. No. B2493872
M. Wt: 374.66
InChI Key: QDVKVCVAEINLGA-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to (E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfinyl)-2-propenamide often involves the use of base-catalyzed Claisen-Schmidt condensation reactions, employing aldehydes and ketones as starting materials. These methodologies can lead to a variety of symmetrical and unsymmetrical diarylmethyl sulfur and selenium compounds, showcasing the versatility of the synthesis approach for creating compounds with complex functionalities (Bhasin et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of compounds closely related to our compound of interest has been performed using techniques such as X-ray crystallography, revealing details about the geometrical configuration, bond lengths, and angles. These studies help in understanding the three-dimensional conformation of the molecules and their stereochemical relationships, which are crucial for predicting the reactivity and interactions of these compounds (Sunitha et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to (E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfinyl)-2-propenamide include a variety of transformations, such as halogenation, esterification, and reactions with organometallic reagents. These reactions not only extend the chemical diversity of these compounds but also highlight their potential reactivity towards synthesizing more complex molecules (Urdaneta et al., 2004).

Physical Properties Analysis

The physical properties of compounds like (E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfinyl)-2-propenamide, such as solubility, melting point, and crystal structure, are directly influenced by their molecular structure. Crystallographic studies provide insight into the non-planar nature of these molecules and the weak intermolecular forces that govern their assembly in the solid state, affecting their physical properties (Sunitha et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of these compounds can be studied through their participation in various chemical reactions. Computational studies using density functional theory (DFT) have been applied to investigate the electronic structure, which is fundamental for understanding the chemical behavior of these molecules. These studies include analyses of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), providing valuable information on the potential chemical reactivity and interaction of these compounds with other molecules (Adole et al., 2020).

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound and any potential applications that have not yet been fully explored.


properties

IUPAC Name

(E)-3-(benzenesulfinyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3NO2S/c16-11-8-4-5-9-12(11)19-15(20)13(17)14(18)22(21)10-6-2-1-3-7-10/h1-9H,(H,19,20)/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVKVCVAEINLGA-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)C(=C(C(=O)NC2=CC=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)/C(=C(/C(=O)NC2=CC=CC=C2Cl)\Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfinyl)-2-propenamide

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